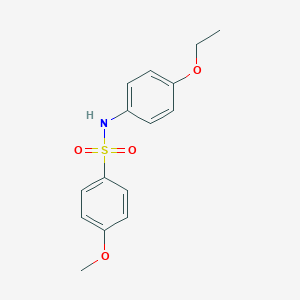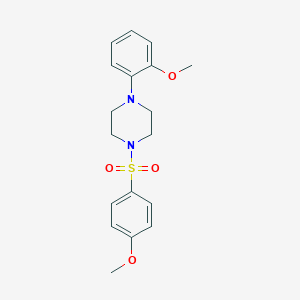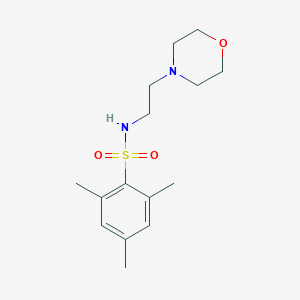
1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with nitro-benzenesulfonyl and nitro-phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 1-(4-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(4-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can be compared with other similar compounds such as:
1-(4-Nitro-benzenesulfonyl)-4-phenyl-piperazine: Lacks the additional nitro group on the phenyl ring, which may affect its reactivity and applications.
1-(4-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine: The reduced form of the compound, which may have different biological activities and applications.
1-(4-Methyl-benzenesulfonyl)-4-(4-methyl-phenyl)-piperazine: Substituted with methyl groups instead of nitro groups, leading to different chemical and physical properties.
Properties
Molecular Formula |
C16H16N4O6S |
|---|---|
Molecular Weight |
392.4g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16N4O6S/c21-19(22)14-3-1-13(2-4-14)17-9-11-18(12-10-17)27(25,26)16-7-5-15(6-8-16)20(23)24/h1-8H,9-12H2 |
InChI Key |
JJURFWHULPASMW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)









